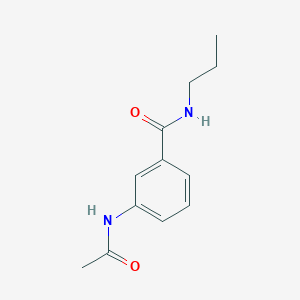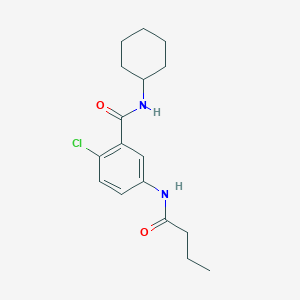![molecular formula C19H26N2O4 B354882 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940218-13-3](/img/structure/B354882.png)
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C19H26N2O4 . The InChI code is 1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3, (H,20,22) (H,24,25) .Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory properties. In particular, an analogue, the thiophene analogue of 10-ethyl-10-deazaaminopterin, was effective in reducing visual evidence of inflammation and swelling in a mouse model of type II collagen-induced arthritis (Degraw et al., 1997).
Anticonvulsant Activities
Isoxazole derivatives of enaminones, which are structurally related to the compound , have exhibited significant anticonvulsant activity. Notably, certain analogues demonstrated potent protection against maximal electroshock (MES) seizures in animal models, indicating their potential utility in the management of convulsive disorders (Eddington et al., 2002).
Antibacterial Properties
Some analogues of the compound have shown promising antibacterial activity. Specifically, derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid exhibited protective effects against Escherichia coli and other gram-negative bacterial infections in animal models, suggesting potential utility in treating bacterial infections (Santilli et al., 1975).
Antidiabetic Activities
Derivatives of cyclohexanecarboxylic acid, such as 2-(phenylalkyl)oxirane-2-carboxylic acids, have been synthesized and tested for their hypoglycemic activity. These compounds showed significant blood glucose-lowering effects in diabetic models, indicating their potential use in managing diabetes (Eistetter & Wolf, 1982).
Dermatological Applications
Tranexamic acid, a derivative of cyclohexanecarboxylic acid, has been used as an anti-inflammatory and whitening agent. It has shown efficacy in improving wrinkles caused by skin dryness in animal models, suggesting its potential application in skincare products (Hiramoto et al., 2016).
Propiedades
IUPAC Name |
2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPEKRSUUKNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)


![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)